molecular formula C9H12ClF2N B6191765 1-(2,4-difluorophenyl)propan-2-amine hydrochloride CAS No. 2021-65-0

1-(2,4-difluorophenyl)propan-2-amine hydrochloride

Cat. No.: B6191765
CAS No.: 2021-65-0
M. Wt: 207.65 g/mol
InChI Key: PCDXAGVJPQBAMK-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N. It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitroethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,4-difluorophenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

1-(2,4-difluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine hydrochloride
  • ®-1-(2,4-difluorophenyl)propan-1-amine hydrochloride
  • 2-(4-fluorophenyl)propan-2-amine hydrochloride

Uniqueness

1-(2,4-difluorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

CAS No.

2021-65-0

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

1-(2,4-difluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H

InChI Key

PCDXAGVJPQBAMK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)N.Cl

Purity

95

Origin of Product

United States

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